
Sivopixant (S-600918): A Comprehensive
Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sivopixant

Cat. No.: B3326238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sivopixant, also known as S-600918, is a potent and highly selective, orally administered

small molecule antagonist of the P2X3 receptor.[1] Developed by Shionogi, it is under

investigation for its therapeutic potential in treating refractory or unexplained chronic cough

(RCC/UCC).[1][2] The P2X3 receptor, an ATP-gated ion channel, is a key component in the

sensory pathways that initiate the cough reflex.[3][4] Sivopixant's pharmacological profile is

distinguished by its high selectivity for the P2X3 receptor homotrimer over the P2X2/3

heterotrimer, which is implicated in taste disturbances, a common side effect of less selective

P2X3 antagonists.[5][6] This document provides an in-depth technical overview of the

pharmacological properties of Sivopixant, compiling data from preclinical and clinical studies.

Mechanism of Action
Sivopixant exerts its therapeutic effect by acting as a selective antagonist of the purinergic

P2X3 receptor.[1] These receptors are ATP-gated ion channels predominantly expressed on

sensory afferent nerve fibers (Aδ and C fibers) that innervate the airways.[3][4]

1.1. Role of P2X3 in the Cough Reflex Inflammation, irritation, or injury in the airways can lead

to the release of extracellular adenosine triphosphate (ATP). This ATP binds to and activates

P2X3 receptors on sensory nerve endings. Activation of these channels leads to cation influx,

depolarization of the neuronal membrane, and the initiation of an action potential. This signal is
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transmitted to the brainstem's cough center, triggering the cough reflex.[3] In chronic cough,

these pathways are often hypersensitized.

1.2. Antagonistic Action of Sivopixant Sivopixant binds to the P2X3 receptor, preventing ATP

from activating the ion channel. By blocking this initial step in the sensory signaling cascade,

Sivopixant reduces the activation of cough-evoking nerves, thereby decreasing cough

frequency and severity.[7]

1.3. Receptor Selectivity and Taste Disturbance P2X3 receptors can exist as homotrimers

(three P2X3 subunits) or as heterotrimers with the P2X2 subunit (P2X2/3). While P2X3

homotrimers are central to the cough reflex, P2X2/3 heterotrimers are highly expressed in taste

bud cells and are implicated in taste perception.[4][6] Less selective P2X3 antagonists, such as

Gefapixant, inhibit both receptor types, leading to a high incidence of taste-related adverse

events like dysgeusia (taste distortion).[6][8] Sivopixant was specifically developed for high

selectivity towards the P2X3 homotrimer, thereby minimizing interaction with the P2X2/3

heterotrimer and reducing the likelihood of taste disturbances.[5][6]
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Caption: P2X3 receptor signaling pathway in the cough reflex and Sivopixant's inhibitory
mechanism.
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Pharmacodynamics
2.1. Receptor Binding Affinity and Selectivity Structure-activity relationship studies have

demonstrated Sivopixant's highly selective antagonistic activity.[3][4] Its potency is significantly

greater for the target P2X3 receptor compared to the P2X2/3 receptor associated with taste.

The molecular basis for this high affinity and selectivity is attributed to a tri-symmetric allosteric

binding site located near the upper vestibule of the P2X3 homotrimer.[5][8][9]

Table 1: In Vitro Receptor Antagonist Potency

Receptor Subtype IC50 Value Source(s)

P2X3 4.2 nM [3][4][6]

P2X2/3 1100 nM [3][4][6]

| Selectivity Ratio (P2X2/3 / P2X3) | ~262-fold | |

This selectivity profile is substantially higher than that of the first-generation antagonist

Gefapixant, which exhibits only three- to eight-fold selectivity.[4]

Clinical Pharmacology
Sivopixant has been evaluated in Phase 2 clinical trials for its efficacy and safety in patients

with refractory or unexplained chronic cough.

3.1. Efficacy

A Phase 2a proof-of-concept, crossover study and a larger Phase 2b parallel-group, dose-

ranging study have provided key insights into the clinical efficacy of Sivopixant.

Table 2: Summary of Efficacy Results from Phase 2a Clinical Trial
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Endpoint
Sivopixant
(150
mg/day)

Placebo
Placebo-
Adjusted
Difference

p-value Source(s)

Change in

Daytime

Hourly

Coughs

-54.1% -33.0% -31.6% 0.0546 [3][6][10]

Change in

24-Hour

Hourly

Coughs

-52.6% -31.4% -30.9% 0.0386 [10][11]

Change in

Cough

Severity

(VAS, mm)

-18.8 mm -12.4 mm -6.4 mm 0.1334 [4][11]

| LCQ Total Score Responders (>1.3 pt increase) | 58.1% | 35.5% | N/A | N/A |[4] |

In the Phase 2b trial, Sivopixant did not meet the primary endpoint of a statistically significant

change from baseline in 24-hour cough frequency compared to placebo across all doses.[2][12]

However, a dose-dependent effect was observed, with the 300 mg dose showing the greatest

numerical improvements in cough frequency and patient-reported outcomes, including cough

severity.[2][13]

Table 3: Key Efficacy Results from Phase 2b Clinical Trial (4 Weeks)
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Endpoint
Sivopixant 50
mg

Sivopixant 150
mg

Sivopixant 300
mg

Source(s)

Placebo-

Adjusted

Change in 24-h

Coughs

+13.17%
(p=0.3532)

-1.77%
(p=0.8935)

-12.47%
(p=0.3241)

[2][12]

Placebo-

Adjusted Change

in Cough

Severity (VAS,

mm)

+1.75 mm

(p=0.5854)

-1.21 mm

(p=0.7056)

-6.55 mm

(p=0.0433)
[12][13]

LCQ Total Score

Responders

(>1.3 pt

increase) - Odds

Ratio vs Placebo

N/A N/A 2.21 (p=0.0227) [13]

| Patient Global Impression of Change (% reporting improvement) | 61.3% | 78.3% | 86.8% |[2]

[12] |

3.2. Safety and Tolerability

Sivopixant has been generally well-tolerated in clinical trials.[13] The most notable safety

finding, consistent with the P2X3 antagonist class, is the occurrence of taste-related adverse

events. However, owing to its high selectivity, the incidence is lower compared to other agents

in the class.

Table 4: Incidence of Key Adverse Events (AEs)
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Event
Phase 2a
(150 mg)

Phase 2b
(50 mg)

Phase 2b
(150 mg)

Phase 2b
(300 mg)

Placebo Source(s)

Any

Treatment

-Emergent

AE

(TEAE)

35.5% 25.7% 32.0% 49.0%
20.6% -
29.0%

[2][3][12]

Treatment-

Related

AEs

12.9% N/A N/A N/A 3.2% [3][10]

Any Taste-

Related

TEAE

6.5% (mild) 2.0% 13.6% 33.0% 2.9% [10][13]

| Discontinuation due to Taste AE | 0% | 0% | 0% | 1.0% (ageusia) | 0% |[13] |

In the Phase 2b study, most taste-related TEAEs were mild to moderate, reversible, and

occurred within the first week of treatment.[2][13] Other reported treatment-related AEs in the

Phase 2a study included single instances of oral hypoesthesia and drug-induced liver injury.[3]

[4]

Pharmacokinetics
Sivopixant has been described as having a favorable pharmacokinetic profile.[3][4][6] Studies

in healthy male subjects have shown that it exhibits more than dose-proportional

pharmacokinetics with multiple dosing.[14] Detailed pharmacokinetic parameters such as

Cmax, Tmax, and half-life from human studies are not extensively published in the reviewed

literature.

Experimental Protocols
5.1. In Vitro Selectivity Determination The high affinity and selectivity of Sivopixant were

elucidated through a combination of advanced molecular biology and electrophysiology

techniques.[5][8][9]
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Chimera Construction: Chimeric receptors were created by swapping domains between

human P2X2 and P2X3 receptors to identify the specific regions responsible for Sivopixant
binding and selectivity.

Site-Directed Mutagenesis: Specific amino acid residues within the P2X3 receptor were

mutated to pinpoint the key residues that form the binding pocket.

Whole-Cell Patch-Clamp Electrophysiology: This technique was used to measure the ion

channel activity of wild-type and mutated P2X3 and P2X2/3 receptors in response to ATP,

and to quantify the inhibitory effect (IC50) of Sivopixant.

Metadynamics and Covalent Occupation: Computational and chemical probe techniques

were used to model the binding site and confirm the allosteric mechanism of inhibition.[5][8]

[9]

5.2. Clinical Trial Methodology (Phase 2a)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, two-period

crossover study.[6][10]

Participants: 31 adult patients with refractory or unexplained chronic cough.[10]

Intervention: Patients received Sivopixant (150 mg) or a matching placebo orally once daily

for 2 weeks. This was followed by a 2-3 week washout period, after which patients crossed

over to the other treatment arm for another 2 weeks.[6][10]

Primary Endpoint: The placebo-adjusted ratio of the average number of coughs per hour

during the daytime after 2 weeks of treatment compared to baseline.[3][10]

Key Secondary Endpoints: Change in 24-hour cough frequency, cough severity Visual

Analog Scale (VAS), and Leicester Cough Questionnaire (LCQ) score.[15]

Cough Monitoring: Coughs were objectively measured using an ambulatory acoustic cough

monitor (e.g., VitaloJAK).[15]
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Caption: Experimental workflow for the Phase 2a crossover clinical trial of Sivopixant.

Conclusion
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Sivopixant is a next-generation P2X3 receptor antagonist with a pharmacological profile

optimized for high selectivity. Its potent inhibition of the P2X3 receptor, coupled with

significantly lower activity at the P2X2/3 receptor, translates into a promising clinical profile for

the treatment of refractory chronic cough.[11] While the Phase 2b trial did not meet its primary

endpoint, dose-dependent improvements in patient-reported outcomes suggest therapeutic

potential, particularly at higher doses.[13] The key advantage of Sivopixant lies in its potential

to reduce cough frequency and severity while offering a more favorable safety profile with a

lower incidence of taste-related disturbances compared to less selective predecessors.[10][11]

Further clinical evaluation is necessary to fully establish its role in the management of chronic

cough.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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